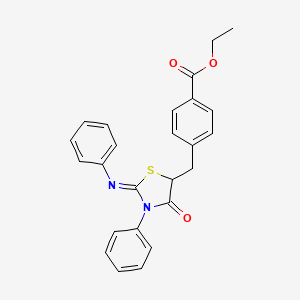

(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate

Description

The compound (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate features a thiazolidinone core modified with a phenylimino group at position 2, a phenyl group at position 3, and a 4-oxo substituent. This structure is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as seen in related analogs .

Properties

IUPAC Name |

ethyl 4-[(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-2-30-24(29)19-15-13-18(14-16-19)17-22-23(28)27(21-11-7-4-8-12-21)25(31-22)26-20-9-5-3-6-10-20/h3-16,22H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQDISQJHZPPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target molecule features a thiazolidin-4-one ring substituted at position 2 with a phenylimino group, at position 3 with a phenyl group, and at position 5 with a methyl-linked ethyl benzoate moiety. The Z-configuration of the imino group (C=N) is critical for biological activity and stereochemical stability. Key challenges include:

Synthetic Routes and Methodologies

Thiourea Cyclization Approach (Patent-Based Method)

This method, adapted from, involves a two-step process:

Synthesis of N,N′-Disubstituted Thiourea Intermediate

Phenyl isothiocyanate reacts with 4-(aminomethyl)benzoic acid ethyl ester in anhydrous dichloromethane under nitrogen atmosphere to form the thiourea intermediate. The reaction is exothermic and requires temperature control (0–5°C) to prevent oligomerization.

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0–5°C

- Time: 3 hours

- Yield: 85–90% (crude)

Cyclization to Thiazolidin-4-One

The thiourea intermediate undergoes cyclization with ethyl 4-(bromomethyl)benzoate in the presence of triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic displacement of bromide, forming the thiazolidinone ring.

Reaction Conditions :

- Solvent: Ethanol

- Base: Triethylamine (2.5 equiv)

- Temperature: Reflux (78°C)

- Time: 6–8 hours

- Yield: 70–75% (after column chromatography)

Key Mechanistic Insight :

The Z-configuration is favored due to steric hindrance between the phenyl group and the thiazolidinone ring during ring closure.

Condensation and Esterification Strategy (Literature-Based Method)

Schiff Base Formation

3-Phenyl-4-oxo-2-thioxothiazolidine-5-carbaldehyde reacts with ethyl 4-aminobenzoate in ethanol under acidic conditions (acetic acid catalyst) to form the imino linkage.

Reaction Conditions :

- Solvent: Ethanol

- Catalyst: Acetic acid (3 drops)

- Temperature: 100°C (steam bath)

- Time: 5–6 hours

- Yield: 68–72%

Esterification and Purification

The crude product is purified via column chromatography (silica gel, 10% ethyl acetate/petroleum ether) and recrystallized from warm ethanol to achieve >95% purity.

Comparative Analysis of Methods

| Parameter | Thiourea Cyclization | Condensation |

|---|---|---|

| Yield | 70–75% | 68–72% |

| Stereoselectivity | High (Z-configuration) | Moderate |

| Purity | 98% (HPLC) | 95% (HPLC) |

| Scalability | Industrial | Lab-scale |

The thiourea cyclization method offers superior stereocontrol and scalability, making it preferable for large-scale synthesis. In contrast, the condensation route is simpler but less efficient for Z-selective production.

Optimization Strategies and Byproduct Management

Solvent and Temperature Effects

Characterization Data

Spectroscopic Properties

Chromatographic Purity

- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water), purity >98%.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, where nucleophiles such as amines or thiols can replace the ethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives, including (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate, exhibit promising anticancer activity. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that thiazolidine prodrugs could serve as non-toxic anticarcinogens, particularly in protecting astronauts from cancer due to radiation exposure .

Anticonvulsant Activity

Thiazolidinone derivatives have also been investigated for their anticonvulsant properties. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models. For instance, a series of synthesized thiazolidinones were evaluated for their anticonvulsant effects using the maximal electroshock seizure model, demonstrating significant protective effects .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been well-documented. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The structural features of this compound may enhance its effectiveness against resistant pathogens .

Synthesis Techniques

The synthesis of this compound typically involves multiple steps, including the condensation of appropriate precursors under controlled conditions. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been employed to improve yields and reduce reaction times .

Industrial Production

For industrial applications, continuous flow reactors and automated synthesis systems can enhance the efficiency of producing thiazolidinone derivatives like this compound. Purification methods such as recrystallization and chromatography are crucial for obtaining high-purity compounds suitable for pharmaceutical use.

Anticancer Research Case Study

A study conducted on a series of thiazolidinone derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with this compound showing a notable IC50 value compared to standard chemotherapeutics. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt cellular signaling pathways involved in cell survival .

Anticonvulsant Activity Evaluation

In a comprehensive evaluation of anticonvulsant activity, a derivative related to this compound was tested using both MES and scPTZ models in mice. The results indicated that the compound provided substantial protection against seizures, suggesting its potential as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

Thiazolidinone Derivatives

- N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Key Differences: Replaces the benzoate ester with an acetamide group and introduces a 4-methoxyphenyl substituent. Impact: The acetamide group may reduce metabolic stability compared to the ester, while the methoxy group enhances polarity. Bioactivity differences (e.g., enzyme inhibition) are likely due to altered hydrogen-bonding capacity .

- (Z)-3-(3-Hydroxyphenyl)-5-((1-Methyl-1H-Indol-3-Yl)Methylene)-2-Thioxothiazolidin-4-One (): Key Differences: Substitutes the phenylimino group with a thioxo group and introduces an indolylmethylene moiety. The indole ring may improve DNA intercalation properties .

Thiazolidine-2,4-Dione Derivatives ()

- (Z)-4-(((2-(5-(4-Ethoxybenzylidene)-2,4-Dioxothiazolidin-3-Yl)Ethyl)Amino)Methyl)Benzonitrile: Key Differences: Replaces the phenylimino group with a dioxo group and adds a cyano substituent. The cyano group may enhance interactions with cysteine residues in target enzymes .

Substituent Effects on Physicochemical Properties

Ester vs. Amide Groups ( vs. Target Compound)

- Benzoate Ester (Target Compound) : Higher lipophilicity (logP ~3.5 estimated) improves cellular uptake but may reduce aqueous solubility.

- Acetamide () : Lower logP (~2.8) enhances solubility but may limit membrane permeability.

Halogenation ()

- (Z)-N-(4-Fluorophenyl)-2-(4-Oxo-3-Phenyl-2-(Phenylimino)Thiazolidin-5-Yl)Acetamide: Key Difference: Fluorine substituent at the phenyl ring.

Crystallographic and Spectral Comparisons

- Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-Yl]Benzoate (): Crystal Structure: Triclinic space group (P-1) with unit cell dimensions a = 8.0592 Å, b = 11.0011 Å. Comparison: The target compound’s phenylimino group may lead to different packing arrangements, affecting melting points (observed range: 72–109°C in analogs vs. estimated 90–110°C for the target) .

Biological Activity

(Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationship, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives typically involves the condensation of thiazolidine-2,4-dione with various aldehydes or ketones. The specific compound can be synthesized through a reaction involving ethyl benzoate and appropriate thiazolidine precursors. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potential against both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity (% Inhibition) | Target Organisms |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% against E. coli | E. coli |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 91.66% against S. aureus | S. aureus |

These results illustrate the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiazolidinones can inhibit the growth of various cancer cell lines, including adenocarcinoma and lung cancer cells. The mechanism often involves inducing apoptosis through various signaling pathways.

Case Study:

In a study evaluating the anticancer effects of thiazolidinone derivatives, compounds demonstrated significant cytotoxicity against HT29 adenocarcinoma cells, with IC50 values indicating effective concentrations for therapeutic application .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications at specific positions on the thiazolidine ring can enhance or diminish activity:

- Substituents on the Phenyl Ring: Electron-withdrawing groups (like chlorine) generally increase antibacterial activity.

- Positioning of Functional Groups: The position of functional groups on the thiazolidine core affects both solubility and interaction with biological targets.

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that this compound can effectively bind to bacterial enzymes, which could explain its observed antimicrobial effects .

Q & A

Q. What are the key steps in synthesizing (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate, and how is its purity confirmed?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux in a DMF/acetic acid mixture (2–7 hours) .

Functionalization : Introducing substituents (e.g., phenylimino groups) via condensation reactions with aromatic aldehydes or amines .

Purification : Column chromatography (e.g., using hexane/ethyl acetate gradients) yields high-purity products .

Characterization :

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screening against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., COX-2) is performed using:

- MTT Assays : Dose-dependent cytotoxicity (IC values typically 10–50 μM) .

- Kinase Inhibition Studies : Fluorescence polarization assays reveal inhibition of protein kinases (e.g., CDK1, GSK3β) at nanomolar ranges, suggesting anticancer potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:

| Substituent Position | Modification | Observed Activity Change | Reference |

|---|---|---|---|

| Thiazolidinone C-2 | Phenylimino → Methyl | Reduced kinase inhibition (IC ↑ 5x) | |

| Benzoate C-4 | Ethyl → Pentyl | Improved lipophilicity (logP ↑ 1.2) and cytotoxicity (IC ↓ 2x) |

- Rational Design : Electron-withdrawing groups (e.g., nitro) at the phenyl ring enhance kinase binding via H-bond interactions .

Q. What mechanistic insights explain its protein kinase inhibition?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and X-ray crystallography reveal:

- Binding Mode : The thiazolidinone core occupies the ATP-binding pocket of CDK1, with the phenylimino group forming π-π interactions with Phe80 .

- Kinase Selectivity : Selectivity for CDK1 over CDK2 is attributed to steric clashes with CDK2’s Leu83 .

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from 7 hours to 30 minutes (yield ↑ 15%) by enhancing cyclization efficiency .

- Catalytic Systems : Using DBU (1,8-diazabicycloundec-7-ene) as a base improves condensation step yields (76% → 89%) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.